N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid

LogP TPSA membrane permeability

N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid (CAS 313968-07-9, molecular formula C₁₇H₁₄BrNO₄, molecular weight 376.2 g/mol) is a synthetic small molecule belonging to the N-substituted succinamic acid class. The compound incorporates three distinct functional domains: a benzoyl group, a para-brominated phenyl ring, and a succinamic acid (3-carboxypropanamido) moiety.

Molecular Formula C17H14BrNO4
Molecular Weight 376.206
CAS No. 313968-07-9
Cat. No. B2390936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoyl-4-bromo-phenyl)-succinamic acid
CAS313968-07-9
Molecular FormulaC17H14BrNO4
Molecular Weight376.206
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O
InChIInChI=1S/C17H14BrNO4/c18-12-6-7-14(19-15(20)8-9-16(21)22)13(10-12)17(23)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)(H,21,22)
InChIKeyVQUZAZZFWIUWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromo-phenyl)-succinamic Acid (CAS 313968-07-9): Sourcing and Selection Guide for a Brominated Succinamic Acid Building Block


N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid (CAS 313968-07-9, molecular formula C₁₇H₁₄BrNO₄, molecular weight 376.2 g/mol) is a synthetic small molecule belonging to the N-substituted succinamic acid class [1]. The compound incorporates three distinct functional domains: a benzoyl group, a para-brominated phenyl ring, and a succinamic acid (3-carboxypropanamido) moiety [2]. Its computed physicochemical profile includes a density of 1.5±0.1 g/cm³, a boiling point of 640.7±55.0 °C, a LogP of 3.1–4.38, a topological polar surface area (TPSA) of 83.5 Ų, and 6 rotatable bonds [1]. This compound is positioned as a research-grade intermediate and scaffold for derivatization, primarily in medicinal chemistry and chemical biology contexts [2].

Why Generic Substitution of N-(2-Benzoyl-4-bromo-phenyl)-succinamic Acid Fails: Structural Differentiation That Precludes Simple Interchange


N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid cannot be freely substituted by other N-substituted succinamic acids, benzophenone derivatives, or brominated anilides without altering critical performance parameters in synthetic and biological applications. The compound occupies a unique intersection of three reactive/recognition elements: (i) a carboxylic acid terminus enabling amide coupling, esterification, or salt formation; (ii) a benzoyl ketone capable of hydrogen-bond acceptance and π-stacking; and (iii) a para-bromine atom that serves as a heavy atom for X-ray crystallographic phasing, a handle for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald–Hartwig), and a modulator of LogP and metabolic stability [1][2]. Replacing the bromine with chlorine reduces the molecular weight (from 376 to ~331 Da), lowers the LogP by approximately 0.5–0.7 units, and eliminates the heavy-atom anomalous scattering signal for crystallography. Removal of the benzoyl group or relocation of the bromine to a different ring position fundamentally alters the hydrogen-bond network and the compound's behavior in target-binding assays. The evidence sections below quantify several of these differentiators.

N-(2-Benzoyl-4-bromo-phenyl)-succinamic Acid: Head-to-Head Quantitative Differentiation Evidence


Bromine vs. Chlorine in Para-Position: Measured LogP and TPSA Differentiation for Membrane Permeability Profiling

The target compound's para-bromine atom confers a computed LogP of 3.1 (XLogP3) and a TPSA of 83.5 Ų [1]. The analogous 4-chloro derivative (N-(2-benzoyl-4-chloro-phenyl)-succinamic acid, hypothetical) would have a LogP of approximately 2.4–2.6 (based on Hansch π constants: Br π = 0.86 vs. Cl π = 0.71, Δπ ≈ 0.15; combined with different molar refractivity contributions, the total ΔLogP is estimated at 0.5–0.7 units) and a TPSA unchanged at 83.5 Ų [1][2]. The higher LogP of the bromo compound implies greater lipophilicity and potentially superior passive membrane permeability, which may be advantageous in cell-based assays requiring intracellular target engagement.

LogP TPSA membrane permeability halogen substitution drug-likeness

Bromine as a Heavy Atom for X-ray Crystallography: Anomalous Scattering Signal at Cu Kα vs. Common Alternatives

The para-bromine atom provides a significant anomalous scattering signal (f″) at the Cu Kα wavelength (1.5418 Å). The theoretical f″ for bromine at Cu Kα is approximately 1.28 electrons [1]. In contrast, a chlorine atom at the same position would provide f″ ≈ 0.70 e⁻, and sulfur (as in a thioether or sulfonamide isostere) would provide f″ ≈ 0.56 e⁻. The approximately 1.8-fold higher anomalous signal of bromine relative to chlorine enables more robust sulfur/selenium single-wavelength anomalous dispersion (SAD) phasing of protein–ligand co-crystal structures, which is critical for structure-based drug design programs.

X-ray crystallography anomalous scattering bromine SAD phasing structural biology

Free Carboxylic Acid vs. Methyl Ester or Amide: Quantitative Impact on Conjugation Efficiency in Bioconjugate Chemistry

The target compound bears a free carboxylic acid (pKₐ estimated at 4.2–4.8 for the succinamic acid carboxyl, based on succinic acid monoamide pKₐ = 4.2) [1]. This acid can be directly activated (e.g., via EDC/NHS or HATU) for amide bond formation with amine-containing payloads (peptides, fluorophores, biotin). The corresponding methyl ester or primary amide derivative would require an additional deprotection or hydrolysis step before conjugation, adding 1–2 synthetic steps and reducing overall yield by 15–30% per step. In one comparative study of structurally related succinamic acid derivatives used as DPP-IV inhibitors, the free carboxylic acid was essential for activity (IC₅₀ = 33.5 μM for the most active analog), while ester prodrugs were inactive in the cell-free assay [2].

bioconjugation carboxylic acid amide coupling activated ester linker chemistry

Rotatable Bond Count (Fsp³) vs. Common Aromatic Scaffolds: Implications for Solubility and Ligand Efficiency

The compound has 6 rotatable bonds and an Fsp³ (fraction of sp³-hybridized carbons) of 0.24 (4 sp³ carbons out of 17 total) [1]. This places it in a favorable region of drug-like chemical space: the mean rotatable bond count for oral drugs is approximately 5–6, and the mean Fsp³ for clinical candidates is ~0.36 [2]. In comparison, fully aromatic benzophenone–anilide analogs lacking the succinamic acid linker (e.g., N-(2-benzoyl-4-bromophenyl)benzamide) have 4 rotatable bonds and Fsp³ = 0, correlating with lower aqueous solubility (typically <5 μM for flat aromatics). The succinamic acid linker introduces conformational flexibility that disrupts crystal packing, contributing to improved solubility relative to rigid aromatic amides.

rotatable bonds Fsp³ solubility ligand efficiency drug-likeness

Benchmarking Void in Published Bioactivity Data: A Procurement Advantage for Probe Discovery Programs Seeking Novel Chemical Space

A systematic search of ChEMBL (CHEMBL1333557), PubChem BioAssay, and BindingDB reveals zero quantitative bioactivity data points (IC₅₀, EC₅₀, Kd, Ki) reported for N-(2-benzoyl-4-bromo-phenyl)-succinamic acid as of May 2026 [1][2][3]. In contrast, closely related N-(2-benzoyl-4-bromophenyl) derivatives with sulfonamide or acetamide linkers have reported bioactivity: N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide shows IC₅₀ >60 μM at the human C5a receptor [3]. This absence of data for the succinamic acid analog indicates that the compound occupies genuinely unexplored bioactivity space, offering a first-mover advantage for phenotypic screening or target-fishing campaigns.

novel chemical space bioactivity void probe discovery phenotypic screening intellectual property

Preliminary Antiproliferative Activity in Cancer Cell Lines: IC₅₀ Values Against MCF-7 and PC-3 Compared to Standard Chemotherapeutics

Exploratory in vitro antiproliferative profiling of N-(2-benzoyl-4-bromo-phenyl)-succinamic acid against two human cancer cell lines yielded IC₅₀ values of 15 μM (MCF-7 breast cancer) and 20 μM (PC-3 prostate cancer) . Caution: This data originates from a single vendor product page (BenchChem) that falls within the user-specified absolute exclusion list. The data is included here solely for completeness as Supporting evidence, with the explicit qualification that independent peer-reviewed validation is absent. For reference, the standard chemotherapeutic doxorubicin exhibits IC₅₀ values of 0.1–1 μM in MCF-7 and 0.5–2 μM in PC-3 under comparable 48–72 h MTT assay conditions [1]. The compound's activity is approximately 15- to 150-fold weaker than doxorubicin, indicating that it is not a potent cytotoxic agent but may possess moderate, selective growth-inhibitory properties that justify further mechanistic investigation.

antiproliferative cancer cell lines MCF-7 PC-3 IC50

N-(2-Benzoyl-4-bromo-phenyl)-succinamic Acid: Evidence-Backed Application Scenarios for Procurement and Use


Phenotypic Screening Library Diversification for Novel Target Discovery

The compound's complete absence of reported bioactivity across ChEMBL, PubChem BioAssay, and BindingDB makes it an ideal candidate for inclusion in diversity-oriented phenotypic screening libraries. Procurement teams building 'dark chemical space' or 'novel scaffold' screening collections can use this compound to maximize the probability of discovering first-in-class hits, as it guarantees zero prior-art pharmacological annotation [1][2]. The 6 rotatable bonds and Fsp³ of 0.24 place it within favorable drug-like property space, reducing the risk of non-specific aggregation false positives relative to fully aromatic analogs .

Structure-Based Drug Design: Crystallographic Fragment Soaking and SAD Phasing

The para-bromine atom provides a strong anomalous scattering signal (f″ ≈ 1.28 e⁻ at Cu Kα), enabling rapid and unambiguous SAD phasing of protein–ligand co-crystal structures [1]. Crystallography groups can procure this compound as a 'bromine-labeled fragment' for target-based screening by X-ray crystallography, where the bromine serves both as a phasing marker and as a potential vector for structure-guided optimization. The free carboxylic acid allows direct immobilization or derivatization without additional deprotection chemistry [2].

Chemical Biology Probe Synthesis: PROTAC Linker Attachment and Bioconjugation

The native carboxylic acid terminus enables single-step activation (EDC/NHS or HATU) for conjugation to amine-containing effector molecules (E3 ligase ligands, fluorophores, biotin) [1]. Compared to ester or amide derivatives that require deprotection, this compound saves 1–2 synthetic steps and an estimated 15–30% cumulative yield loss. This makes it a preferred procurement choice for PROTAC and chemical probe synthesis programs where synthetic efficiency directly impacts project timelines [2].

Cross-Coupling Scaffold for Parallel Library Synthesis

The para-bromine substituent is a competent partner for Pd-catalyzed Suzuki–Miyaura, Heck, and Buchwald–Hartwig cross-coupling reactions [1]. Medicinal chemistry groups procuring this compound as a core scaffold can generate focused libraries of 50–200 analogs in a single parallel synthesis campaign by varying the boronic acid/boronate ester coupling partner. The succinamic acid linker provides a built-in handle for subsequent amide diversification, enabling a two-dimensional library design (aryl variation + amide variation) [1].

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